Lysine-DOTA
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
508172-24-5 |
|---|---|
Molecular Formula |
C22H40N6O9 |
Molecular Weight |
532.595 |
IUPAC Name |
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-(2-(((5S)-5-amino-5-carboxypentyl)amino)-2-oxoethyl)- |
InChI |
InChI=1S/C22H40N6O9/c23-17(22(36)37)3-1-2-4-24-18(29)13-25-5-7-26(14-19(30)31)9-11-28(16-21(34)35)12-10-27(8-6-25)15-20(32)33/h17H,1-16,23H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t17-/m0/s1 |
InChI Key |
JCEJITBDLXNFBI-KRWDZBQOSA-N |
SMILES |
O=C(O)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(NCCCC[C@H](N)C(O)=O)=O)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysine-DOTA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lysine Dota
Synthesis of Lysine-DOTA Precursors and Analogues
The construction of this compound involves a multi-step process that requires precise control over reaction conditions to achieve the desired product with high purity and yield. ontosight.ai This process can be broadly divided into the formation of the DOTA macrocycle and its subsequent linkage to a lysine (B10760008) residue.
Strategies for Macrocyclic DOTA Ring Formation
The 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring is the core of the DOTA chelator. Its synthesis is a well-established but often complex process. One common approach is the Richman-Atkins method, which involves the cyclization of linear polyamines. mdpi.com Alternative strategies for macrocycle synthesis that can be applied to DOTA and its analogues include diversity-oriented synthesis (DOS) approaches like build/couple/pair, two-directional synthesis, and ring expansion methods. cam.ac.ukmskcc.org These methods aim to create libraries of macrocycles with diverse structures and functionalities.
The four nitrogen atoms of the cyclen ring are subsequently alkylated with bromoacetic acid or its derivatives to introduce the four carboxylate arms that are essential for metal chelation. mdpi.com This results in the formation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). ontosight.aisb-peptide.com
Regiospecific Integration of the Lysine Moiety
The integration of the lysine moiety onto the DOTA macrocycle must be performed regiospecifically to ensure that one of the carboxylate arms is modified for conjugation while the other three remain available for metal coordination. This is typically achieved by using a protected form of DOTA where three of the four carboxyl groups are blocked, often as tert-butyl esters (DOTA-tris(t-Bu ester)). mdpi.comresearchgate.net The remaining free carboxylic acid can then be coupled to the ε-amino group of a lysine derivative.
Alternatively, a DOTA derivative with a pre-installed functional group on one of the acetate (B1210297) arms can be synthesized. For instance, a DOTA derivative bearing a coupling moiety at the α-position of one of the carboxylate groups, such as DOTAGA, has been developed for this purpose. mdpi.com The synthesis of such derivatives often involves the monoalkylation of an orthogonally protected starting material. mdpi.com
A convergent approach involves the synthesis of an amine-derivatized DOTA which can then be coupled to the desired biomolecule. rsc.org For example, (Epsilon)-DOTA-(alpha)-biotinamidolysine has been synthesized using conventional solid-phase peptide synthesis (SPPS) methodology. nih.gov
Chemical Activation of this compound for Bioconjugation (e.g., Isothiocyanate, N-Hydroxysuccinimide Esters)
To facilitate the conjugation of this compound to biomolecules such as peptides and antibodies, the free carboxyl group of the DOTA moiety is often activated. papyrusbio.com Common activation strategies involve the formation of N-hydroxysuccinimide (NHS) esters or isothiocyanates.
N-Hydroxysuccinimide (NHS) Esters: DOTA-NHS esters are frequently used for their reactivity towards primary amines, such as the ε-amino group of lysine residues on proteins, forming stable amide bonds. psu.edunih.govnih.govnih.gov These reactions are typically performed in aqueous solutions at a slightly basic pH (around 8-9). papyrusbio.comnih.gov Several DOTA-NHS ester derivatives have been synthesized to optimize conjugation, including those prepared by direct activation with NHS and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.comresearchgate.net Phenolic active esters of DOTA have also been developed as they exhibit high hydrolytic stability. mdpi.comresearchgate.net
Isothiocyanates: DOTA derivatives containing an isothiocyanate group (e.g., p-isothiocyanatobenzyl-DOTA) are also employed for conjugation to primary amines, forming a stable thiourea (B124793) linkage. papyrusbio.compsu.edubiopharminternational.com Isothiocyanates are generally more stable in water than NHS esters and react optimally at a higher pH (9.0-9.5). biopharminternational.com
These activated this compound derivatives allow for efficient labeling of biomolecules for various applications. sb-peptide.com
Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound Integration
Solid-phase peptide synthesis (SPPS) is a powerful technique for the synthesis of peptides and has been extensively used to incorporate this compound into peptide sequences. researchgate.netrsc.orgnih.gov This allows for the precise placement of the chelator within the peptide chain.
Fmoc and Boc Protection Schemes in this compound Peptide Synthesis
Two main protecting group strategies are employed in SPPS: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) schemes.
Fmoc Strategy: The Fmoc/tBu (tert-butyl) strategy is the most commonly used method in modern SPPS. rsc.orgiris-biotech.de The N-terminal α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like t-butyl. iris-biotech.de The Fmoc group is removed with a base, typically piperidine, while the final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid like trifluoroacetic acid (TFA). rsc.orgiris-biotech.de To incorporate this compound, a pre-formed Fmoc-Lys(DOTA-tris(t-Bu ester))-OH building block can be used. researchgate.net This building block is compatible with standard Fmoc SPPS protocols. researchgate.netsigmaaldrich-jp.com
Boc Strategy: The Boc/Bz (benzyl) strategy was the original method for SPPS. iris-biotech.de It utilizes the acid-labile Boc group for N-terminal protection and benzyl-based protecting groups for side chains. iris-biotech.de Deprotection of the Boc group requires TFA, while the final cleavage from the resin necessitates the use of the highly toxic hydrofluoric acid (HF). rsc.orgiris-biotech.de While less common now, the Boc strategy can still be employed for the synthesis of this compound containing peptides.
Table 1: Comparison of Fmoc and Boc Protection Schemes in SPPS
| Feature | Fmoc/tBu Strategy | Boc/Bz Strategy |
| Nα-Protecting Group | Fmoc (base-labile) | Boc (acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Benzyl-based (cleaved by HF) |
| Deprotection of Nα | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Final Cleavage | Strong acid (TFA) | Hydrofluoric Acid (HF) |
| Advantages | Milder cleavage conditions, orthogonality | Established for large peptides |
| Disadvantages | Potential for side reactions with certain amino acids | Use of highly toxic HF |
Incorporation of Pre-formed Lysine(DOTA-Metal) Modules
An alternative and often advantageous strategy involves the incorporation of a pre-formed Lysine(DOTA-Metal) module during SPPS. nih.govnih.gov In this approach, the DOTA chelator is complexed with a metal ion prior to its incorporation into the peptide sequence.
This method offers several benefits. Firstly, the chelated metal can act as a protecting group for the DOTA carboxylates, eliminating the need for tert-butyl protecting groups and the subsequent harsh TFA cleavage conditions that can damage sensitive peptides. nih.gov For example, Gd³⁺ can be chelated early in the synthesis to serve this purpose. nih.gov
Secondly, labile metals such as La³⁺ or Ce³⁺ can be used as placeholders during the synthesis. nih.gov These placeholder metals can later be transmetalated under mild acidic conditions with the desired radionuclide (e.g., Cu²⁺, Ga³⁺, In³⁺, Y³⁺) at the clinical site. nih.gov This modular approach allows for the efficient synthesis and storage of non-radioactive precursors, which can be radiolabeled on demand. nih.gov The use of these pre-metalated building blocks has been shown to be stable throughout the entire SPPS process, including the final cleavage step. nih.gov
Positional Conjugation of this compound within Peptide Sequences (N-terminal, C-terminal, Side-chain)
The site of DOTA-lysine conjugation within a peptide sequence is a critical design parameter that dictates the final properties of the molecule. Standard solid-phase peptide synthesis (SPPS) methodologies are commonly employed for this purpose. rsc.orgnih.gov
N-terminal Conjugation: DOTA can be attached to the N-terminus of a peptide. rsc.org This is often achieved by reacting an activated form of DOTA, such as a p-isothiocyanatobenzyl derivative (p-SCN-Bn-DOTA), with the free amino group at the N-terminus of the peptide. researchgate.net This method is advantageous as it typically does not interfere with peptide-receptor binding if the C-terminus is crucial for biological activity.
C-terminal Conjugation: Conversely, DOTA can be conjugated to the C-terminus of a peptide. rsc.org One strategy involves using a lysine residue as a linker to attach the DOTA moiety. snmjournals.org For instance, a peptide can be synthesized with a C-terminal lysine, and the DOTA can be subsequently coupled to the lysine's side-chain amino group. snmjournals.org Another approach involves using an amino-functionalized DOTA derivative that can be coupled to the C-terminal carboxyl group of the peptide. rsc.org
Side-chain Conjugation: Perhaps the most common strategy involves the conjugation of DOTA to the side-chain of an internal lysine residue. papyrusbio.comnih.gov This is typically accomplished during SPPS using a lysine amino acid with its ε-amino group protected by a labile protecting group like 4-methyltrityl (Mtt). nih.govnih.gov After the peptide chain is assembled, the Mtt group is selectively removed, and an activated DOTA derivative, such as DOTA-tris(tert-butyl) ester, is coupled to the exposed lysine side-chain amine. nih.govacs.org This approach allows for precise placement of the DOTA chelator at specific positions within the peptide sequence, which can be crucial for maintaining the peptide's biological activity. nih.gov For example, in the development of radiolabeled tetrapeptides for opioid receptor imaging, DOTA was conjugated to the side chain of either ornithine or lysine at position 4. nih.gov
The choice of conjugation position is often dictated by the structure-activity relationship of the peptide. For instance, if the N-terminus is essential for receptor binding, a C-terminal or side-chain conjugation strategy would be preferred to avoid disrupting this interaction.
Advanced Derivatization of this compound Constructs
Beyond simple peptide conjugation, this compound serves as a platform for creating more complex and multifunctional molecular agents.
To increase the number of DOTA chelators per molecule, thereby enhancing the potential for higher signal intensity in imaging or a greater therapeutic payload, polylysine (B1216035) scaffolds are utilized. nih.govinnovareacademics.ingoogle.com These constructs present multiple lysine residues whose side-chain amino groups are available for DOTA conjugation.
The synthesis of these polythis compound derivatives is often carried out using SPPS. nih.govplos.org A decalysine (a peptide of ten lysine residues) backbone, for example, can be synthesized where specific lysine side chains are protected with Mtt groups. nih.govplos.org Following selective deprotection of the Mtt groups, multiple DOTA units can be attached. nih.govplos.org This method allows for the creation of derivatives with a defined number of DOTA molecules, such as (DOTA)₃-decalysine and (DOTA)₅-decalysine. plos.org The resulting immunoconjugates, when radiolabeled, exhibit significantly higher specific activities as the number of DOTA chelates increases. plos.org Another approach involves reacting poly-L-lysine with an excess of an activated DOTA derivative like p-SCN-Bn-DOTA. innovareacademics.inresearchgate.net
| Starting Material | DOTA Derivative | Resulting Construct | Key Feature |
| Decalysine Peptide | DOTA-tris(tBu) ester | (DOTA)n-decalysine | Controlled number of DOTA units for multivalency. nih.govplos.org |
| Poly-L-lysine | p-SCN-Bn-DOTA | DOTA-conjugated Polylysine | High loading of DOTA for increased specific activity. innovareacademics.in |
The high-affinity interaction between biotin (B1667282) and avidin/streptavidin is widely exploited in pretargeted therapeutic and diagnostic strategies. This compound-biotin conjugates are designed as effector molecules in these systems. acs.orgcore.ac.uk
The synthesis typically involves solid-phase methods starting with a resin-bound lysine. acs.orgcore.ac.uk The α-amino group of lysine is first biotinylated. acs.org Subsequently, the ε-amino group's protecting group is removed, and DOTA is conjugated to the lysine side chain. acs.org This results in a molecule where biotin and DOTA are linked via a lysine spacer. core.ac.uk Variations of this synthesis have been developed, including the preparation of derivatives carrying two DOTA moieties for each biotin molecule (BisDOTA) to further increase the radiation dose delivered to the target. scispace.comnih.gov These BisDOTA constructs can be synthesized by attaching two DOTA molecules to a spacer appended to the ε-amino group of a biotinylated lysine residue. scispace.comnih.gov
| Synthetic Strategy | Key Reagents | Final Conjugate | Application |
| Solid-Phase Synthesis | Fmoc-Lys(MTT)-Wang resin, Biotin, DOTA-tris(tert-butyl) ester | (ε)-DOTA-(α)-biotinamidolysine (DLB) | Pretargeted radionuclide therapy. acs.orgcore.ac.uk |
| Solid-Phase Synthesis with Spacers | Resin-bound lysine, Biotin, Spacers, DOTA | BisDOTA-Biotin | Enhanced radiation dose for radioimmunotherapy. scispace.comnih.gov |
This compound can be incorporated into nanoscale systems, such as nanoparticles, to create advanced imaging and therapeutic agents. 20.210.105wustl.edu One strategy involves grafting a DOTA-lysine conjugate onto amphiphilic block copolymers. 20.210.105 These functionalized polymers can then self-assemble into micelles, which are subsequently crosslinked to form stable shell-crosslinked nanoparticles (SCKs) pre-loaded with DOTA-lysine. 20.210.105 This "pre-loading" approach has been shown to be more efficient for radiolabeling compared to conjugating chelators onto pre-formed nanoparticles. 20.210.105
Another approach involves the use of peptide-functionalized gold nanoparticles. wustl.edu In this case, peptide nucleic acids (PNAs) can be conjugated with DOTA for chelating radioisotopes. wustl.edu These functionalized PNAs are then assembled onto gold nanoparticles. wustl.edu Heparin-binding peptides have also been functionalized on their lysine residues with Gd-DOTA to create hydrogels for potential use in tissue engineering. rsc.org
| Nanoscale System | Functionalization Method | Resulting Nanoconstruct | Purpose |
| Shell-Crosslinked Nanoparticles (SCKs) | Grafting DOTA-lysine onto amphiphilic block copolymers followed by self-assembly and crosslinking. | pre-DOTAlysine-SCKs | In vivo PET imaging. 20.210.105 |
| Gold Nanoparticles | Assembling DOTA-conjugated peptide nucleic acids (PNAs) onto gold nanoparticles. | DOTA-PNA-Gold Nanoparticles | PET imaging. wustl.edu |
| Hydrogels | Functionalizing heparin-binding peptides on lysine residues with Gd-DOTA. | Gd-DOTA functionalized hydrogel | Tissue engineering and MRI. rsc.org |
Bioconjugation Strategies and Characterization of Lysine Dota Conjugates
Non-Site-Specific (Random) Lysine-Based Conjugation
Non-site-specific conjugation is a widely utilized approach due to its straightforward implementation. creative-biolabs.com This method targets the solvent-accessible lysine (B10760008) residues on a protein's surface. creativebiolabs.net Given that a typical antibody can have numerous lysine residues, this random approach leads to a heterogeneous mixture of conjugates with a variable number of DOTA molecules attached at different positions. creative-biolabs.comtandfonline.comnih.gov
Amide Bond Formation via Activated Esters
A prevalent method for non-site-specific conjugation involves the formation of a stable amide bond between the lysine's primary amine and a DOTA molecule functionalized with an activated ester. creative-biolabs.com N-hydroxysuccinimide (NHS) esters are the most common type of activated ester employed for this purpose. researchgate.netrsc.org
The reaction proceeds as follows: the activated ester of DOTA reacts with the nucleophilic ε-amino group of a lysine residue, resulting in the formation of a stable amide linkage and the release of the N-hydroxysuccinimide leaving group. rsc.orggoogle.com This chemistry is efficient and has been used to create various bioconjugates. creative-biolabs.com For instance, DOTA-NHS ester is a commercially available reagent used to conjugate DOTA to antibodies through their lysine residues. nih.gov
Table 1: Common Activated Esters for Lysine-DOTA Conjugation
| Activated Ester | Description | Resulting Linkage |
|---|---|---|
| N-hydroxysuccinimide (NHS) ester | The most widely used activated ester for amine modification. researchgate.netrsc.org | Amide |
| Pentafluorophenyl (PFP) ester | A highly reactive ester used for efficient conjugation. researchgate.net | Amide |
Thiourea (B124793) Linkage Formation via Isothiocyanate Derivatives
An alternative non-site-specific strategy involves the formation of a thiourea linkage. This is achieved by reacting the primary amine of lysine with a DOTA molecule functionalized with an isothiocyanate group, such as p-SCN-Bn-DOTA. rsc.orgtandfonline.com The isothiocyanate group is highly reactive towards primary amines, forming a stable thiourea bond. researchgate.net
This method has been successfully used to attach DOTA to various biomolecules, including antibodies. rsc.org The reaction is typically carried out under basic conditions to ensure the deprotonation of the lysine's amino group, enhancing its nucleophilicity. rsc.orgmdpi.com While effective, this approach also leads to a heterogeneous mixture of conjugates due to the random nature of the reaction with multiple available lysine residues. acs.org
Table 2: Isothiocyanate Derivatives for this compound Conjugation
| Isothiocyanate Derivative | Description | Resulting Linkage |
|---|---|---|
| p-SCN-Bn-DOTA | A bifunctional chelator with an isothiocyanate group for conjugation to amines. rsc.org | Thiourea |
| Fluorescein isothiocyanate (FITC) | A widely used fluorescent probe that reacts with lysines to form a stable thiourea linkage. researchgate.net | Thiourea |
Analysis of Conjugate Heterogeneity and Its Implications for Research
The heterogeneity of non-specifically conjugated this compound products presents a significant analytical challenge. tandfonline.com Characterization of these complex mixtures is crucial to understand their composition and to ensure consistency between batches. researchgate.net Techniques such as mass spectrometry (MS), including matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-mass spectrometry (LC-MS), are essential for determining the distribution of DOTA molecules per biomolecule (the chelator-to-antibody ratio, or CAR). nih.govresearchgate.netacs.org
Proteolysis followed by peptide mapping can help identify the specific lysine residues that have been modified. acs.orgcnr.it However, the steric hindrance from the conjugated DOTA can sometimes interfere with enzymatic digestion, making complete analysis difficult. acs.org The heterogeneity can have significant implications for research and clinical applications. A wide distribution of DOTA loading can lead to variability in the conjugate's properties, including its binding affinity, stability, and in vivo behavior. tandfonline.comresearchgate.net For example, excessive conjugation in the antigen-binding region of an antibody can reduce its affinity for its target. researchgate.net Therefore, controlling and characterizing this heterogeneity is a critical aspect of developing reliable and effective this compound conjugates.
Site-Specific Lysine-Directed Bioconjugation Approaches
To overcome the limitations of random conjugation, site-specific methods have been developed to produce homogeneous this compound conjugates with a defined number of DOTA molecules at specific locations. nih.govnih.gov These approaches offer greater control over the final product, leading to improved consistency and potentially enhanced performance.
Molecular Engineering of Unique Lysine Residues for Selective Modification
One powerful strategy for site-specific conjugation involves molecular engineering of the target protein to introduce a unique and reactive lysine residue. nih.gov This can be achieved through site-directed mutagenesis, where specific lysine residues are either introduced or, more commonly, other surface-exposed amino acids are mutated to lysine. nih.gov Conversely, existing lysine residues can be replaced with other amino acids, such as arginine, to block them from reacting, leaving only the desired lysine available for conjugation. nih.govnih.gov
A study demonstrated this approach by reengineering a single-domain antibody (sdAb) to create variants with only a single reactive lysine residue for DOTA conjugation. nih.govnih.gov This resulted in the production of a homogeneous final product, avoiding the mixture of compounds typically obtained with random conjugation. nih.govnih.gov This method allows for precise control over the conjugation site, ensuring that the modification does not interfere with the protein's function. nih.gov
Table 3: Research Findings on Site-Specific Lysine Engineering for DOTA Conjugation
| Study Focus | Key Finding | Reference |
|---|---|---|
| Anti-mesothelin sdAb engineering | By replacing three of the four native lysines with arginines, a single-lysine variant was created, enabling site-specific conjugation with p-SCN-Bn-DOTA. nih.govnih.gov | nih.govnih.gov |
| Resulting Conjugate | The site-specifically labeled sdAb, 68Ga-DOTA-A1K2, was identified as a promising candidate for tumor imaging with minimal off-target uptake. nih.govnih.gov | nih.govnih.gov |
Proximity-Induced Lysine Reactions for Controlled Loading
Proximity-induced reactions represent another sophisticated approach to achieve site-selective lysine modification. researchgate.net This strategy utilizes a "template" molecule that binds to a specific site on the target protein, bringing a reactive group into close proximity with a nearby lysine residue. rsc.org This localized high concentration of the reactive group drives the modification of the specific lysine, even in the presence of many other accessible lysines.
One such method employs a ligand that binds to a specific domain of an antibody, positioning a reactive chemical moiety to react with a neighboring lysine. rsc.org This "template-directed" approach has been used to achieve regioselective conjugation of DOTA to antibodies. rsc.org Another strategy involves the use of reagents that can react with a cysteine residue, which then facilitates a proximity-induced reaction with a nearby lysine. nih.gov These methods offer a high degree of control over the conjugation site and stoichiometry, leading to the production of more homogeneous and well-defined this compound conjugates.
Enzymatic Conjugation Techniques Utilizing Lysine Residues (e.g., Transglutaminases)
Enzymatic methods offer a high degree of site-specificity in bioconjugation, overcoming the heterogeneity often associated with traditional chemical methods that target lysine residues. researchgate.netnih.gov Microbial transglutaminase (mTGase) is a key enzyme that facilitates the site-specific modification of antibodies. nih.govethz.ch This enzyme catalyzes the formation of a stable isopeptide bond between the side-chain amide group of a glutamine residue (as the acyl donor) and a primary amine, such as the ε-amino group of a lysine residue (as the acyl acceptor). nih.govethz.ch
A notable application involves the use of mTGase to conjugate DOTA-functionalized polylysine (B1216035) constructs to antibodies. nih.govplos.org In one study, a decalysine backbone was functionalized with varying numbers of DOTA chelates, such as (DOTA)1-decalysine, (DOTA)3-decalysine, and (DOTA)5-decalysine. nih.govplos.org These DOTA-polylysine substrates were then enzymatically conjugated to a specific glutamine residue (Gln295) located in the Fc region of a deglycosylated anti-L1CAM antibody, chCE7agl. ethz.chplos.org This approach allows for the creation of homogenous immunoconjugates with a precisely controlled number of DOTA moieties per antibody. nih.govplos.org For instance, conjugation with (DOTA)1-, (DOTA)3-, or (DOTA)5-decalysine resulted in immunoconjugates with two, six, or ten DOTA molecules per antibody, respectively. nih.govplos.org
The specificity of mTGase for particular glutamine residues, often found in flexible or unfolded regions of a protein, is a significant advantage. researchgate.net For many IgG1 antibodies, Gln295 becomes the primary modification site after deglycosylation, enabling a predictable and uniform conjugation outcome. researchgate.netethz.ch Interestingly, research has shown that when using a DOTA-decalysine substrate with the antibody chCE7agl, two lysine residues from the decalysine can form isopeptide bonds with the neighboring glutamine residues Gln295 and Gln297 on the antibody's heavy chain. ethz.chresearchgate.net This enzymatic strategy has been successfully used to produce well-defined conjugates for various applications, including radioimmunoconjugates. researchgate.net
Physicochemical Characterization of this compound Bioconjugates
Thorough characterization is essential to ensure the quality, purity, and functionality of this compound bioconjugates. This involves a suite of analytical techniques to confirm the identity, homogeneity, and integrity of the final product.
Chromatographic (e.g., LC-MS) and Spectroscopic (e.g., CD) Analyses for Purity and Identity
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the characterization of DOTA-conjugated biomolecules. researchgate.netnih.gov It is used to assess the purity of the conjugate and confirm its identity by measuring the molecular weight. For instance, LC-MS analysis of intact, deglycosylated DOTA-trastuzumab conjugates can determine the degree of modification on the full-length antibody. acs.org By reducing the immunoconjugate, middle-up LC-MS analysis can reveal the distribution of DOTA on the individual light and heavy chains. acs.org In one study, LC-ESI-TOF (Liquid Chromatography-Electrospray Ionization-Time of Flight) mass spectrometry was used to analyze the heavy chains of modified antibodies, confirming the successful conjugation of (DOTA)n-decalysine constructs. plos.org
| Antibody Construct | Expected Mass (Da) | Observed Mass (Da) |
|---|---|---|
| chCE7degl HC | 49362 | 49362 |
| chCE7degl-(DOTA)-decalysine HC | 51029 | 51029 |
| chCE7degl-(DOTA)3-decalysine HC | 51802 | 51802 |
| chCE7agl HC | 49374 | 49374 |
| chCE7agl-(DOTA)-decalysine HC | 51025 | 51025 |
Circular Dichroism (CD) spectroscopy is a valuable spectroscopic technique for assessing the secondary structure of the biomolecule after conjugation. cam.ac.ukcreative-proteomics.com The far-UV region of the CD spectrum (190-250 nm) provides characteristic signals for α-helices, β-sheets, and random coils. cam.ac.ukacs.org By comparing the CD spectrum of the DOTA-conjugated protein to that of the unmodified protein, researchers can determine if the conjugation process has induced any significant conformational changes. cam.ac.uknih.gov A lack of alteration in the secondary structure, as observed through CD analysis, indicates the mildness of the conjugation process and the preservation of the protein's native fold. cam.ac.uk
Determination of Chelator-to-Biomolecule Ratio (CAR) and Substitution Sites (e.g., Domain Mapping MS-Workflow)
The chelator-to-biomolecule ratio (CAR), also referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, is a critical quality attribute that quantifies the average number of DOTA molecules attached to each biomolecule. researchgate.netmdpi.com LC-MS analysis of the intact immunoconjugate is a primary method for determining the CAR. researchgate.netnih.gov For example, in a study involving the kinetically controlled conjugation of DOTA-NHS to Trastuzumab, LC-MS analysis showed an average CAR of 0.9. researchgate.netnih.gov MALDI-TOF mass spectrometry is another technique used to determine the average number of chelators per antibody. brieflands.com
Identifying the specific lysine residues that have been modified is crucial for understanding the homogeneity of the conjugate and its potential impact on function. This is often achieved through a "bottom-up" proteomics approach involving proteolytic digestion of the immunoconjugate followed by LC-MS/MS analysis of the resulting peptides. nih.gov A more advanced technique is the domain mapping MS-workflow. researchgate.netnih.gov This method involves the selective denaturation of different antibody domains, followed by reduction, alkylation, and proteolysis. researchgate.netcnr.it Subsequent LC-MS analysis allows for the quantification of the percentage of DOTA conjugated to each specific domain (e.g., VH, CH1, CH2, CH3). researchgate.netnih.gov For a DOTA-Trastuzumab conjugate, this workflow revealed the distribution of the chelator across different domains, with the CH3 domain showing the highest percentage of conjugation. researchgate.net
| Antibody Domain | Percentage of Conjugated DOTA |
|---|---|
| CH3 | 13% |
| CH2 | 12.5% |
| VH | 11% |
| CL | 6% |
| CH1 | 0% |
Assessment of Target Biomolecule Integrity and Binding Affinity Post-Conjugation
It is imperative to confirm that the conjugation of DOTA does not compromise the structural integrity or biological activity of the target biomolecule. acs.org The conjugation process should be mild enough to preserve the antibody's native structure and function. acs.orgresearchgate.net
The integrity of the conjugate can be initially assessed using techniques like SDS-PAGE and size-exclusion high-performance liquid chromatography (SE-HPLC) to check for fragmentation or aggregation. brieflands.comnih.gov Mass spectrometry also plays a role in confirming the integrity of the conjugate after procedures like lyophilization. brieflands.com
The biological activity, particularly the antigen-binding affinity of an antibody, must be evaluated post-conjugation. A loss of immunoreactivity can occur, especially with a high number of conjugated DOTA molecules, as they might attach to lysine residues within or near the antigen-binding sites (complementarity-determining regions). nih.govresearchgate.net In one study, the immunoreactivity of an anti-TEM-1 fusion protein antibody was assessed after conjugation with varying numbers of DOTA chelators. While conjugation with up to 8.5 DOTA molecules did not significantly affect immunoreactivity, a substantial loss was observed at an average of 11 DOTA molecules per antibody. nih.gov Enzyme-linked immunosorbent assays (ELISA) are commonly used to measure and compare the binding affinity of the conjugated antibody to its target antigen against that of the unmodified antibody. researchgate.net
Radiolabeling Chemistry and Radiometal Complexation of Lysine Dota
Chelator-Radiometal Interactions and Stability
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the field of radiopharmaceuticals due to its ability to form stable complexes with a wide array of radiometals. d-nb.infocapes.gov.br When conjugated to biomolecules like lysine (B10760008), it creates a bifunctional chelator, Lysine-DOTA, which can be labeled with various radionuclides for both diagnostic imaging and therapeutic applications. researchgate.netnih.gov The chemistry of these interactions is crucial for the development of effective and stable radiopharmaceutical agents.
DOTA forms highly stable complexes with trivalent lanthanide ions, a property that has been extensively utilized in medical imaging and therapy. d-nb.infomdpi.com The coordination of lanthanides with DOTA is characterized by the metal ion being encircled by the four nitrogen atoms of the macrocyclic ring and coordinated by the four carboxylate arms. unife.it This results in an eight or nine-coordinate complex, often with a water molecule occupying the ninth coordination site, which is crucial for the relaxivity of MRI contrast agents. unife.itmriquestions.com
Gadolinium (Gd³⁺): Gd-DOTA complexes are widely used as T1-weighted contrast agents in Magnetic Resonance Imaging (MRI). mriquestions.comrsc.org The high number of unpaired electrons and slow electronic relaxation rate of Gd³⁺ make it highly effective at enhancing the relaxation of water protons. rsc.org The stability of the Gd-DOTA complex is paramount to prevent the release of toxic free Gd³⁺ ions in vivo. rsc.org this compound conjugates with Gd³⁺ have been developed to create macromolecular or targeted contrast agents with enhanced relaxivity and specific tissue accumulation. rsc.orgnih.govnih.gov For instance, a biodegradable macromolecular contrast agent was synthesized using a (N6-lysyl)lysine DOTA monoamide monomer, which demonstrated significant relaxivity and high kinetic stability. rsc.org
Lutetium (Lu³⁺): ¹⁷⁷Lu is a beta-emitting radionuclide with ideal properties for targeted radionuclide therapy. The Lu-DOTA complex exhibits high thermodynamic and kinetic stability. unife.itpuc-rio.br X-ray diffraction studies have shown that in the Lu-DOTA complex, the Lu³⁺ ion does not sit within the macrocyclic cavity but is rather "capped" by the ligand, with the carboxylate arms wrapping around the metal ion. unife.it This arrangement contributes to the high stability of the complex. The similar chemistry between lutetium and other lanthanides allows for a theranostic approach, where a diagnostic isotope can be substituted with a therapeutic one within the same this compound conjugate.
Yttrium (Y³⁺): ⁹⁰Y is another beta-emitter used in radionuclide therapy. Like the lanthanides, Y³⁺ forms stable complexes with DOTA. d-nb.info The ionic radius of Y³⁺ is similar to that of the heavier lanthanides, leading to comparable coordination chemistry and stability with DOTA. This allows for the development of ⁹⁰Y-labeled this compound conjugates for therapeutic applications, often paired with a diagnostic counterpart like ¹¹¹In-DOTA.
The thermodynamic stability of lanthanide-DOTA complexes generally increases across the lanthanide series as the ionic radius decreases. mdpi.com
Positron Emission Tomography (PET) is a highly sensitive imaging modality that relies on positron-emitting radionuclides. This compound is a versatile platform for chelating several important PET isotopes. capes.gov.brrsc.orgrsc.org
Gallium-68 (⁶⁸Ga): ⁶⁸Ga is a generator-produced positron emitter with a short half-life, making it ideal for PET imaging. diva-portal.orgdiva-portal.org The complexation of Ga³⁺ with DOTA, however, can be challenging due to the small ionic radius of Ga³⁺, which is not a perfect fit for the DOTA cavity. escholarship.org This can lead to less stable complexes compared to those formed with larger metal ions. escholarship.org Labeling DOTA with ⁶⁸Ga often requires heating to facilitate the reaction. diva-portal.orgthno.org Despite these challenges, ⁶⁸Ga-DOTA-conjugated peptides and other molecules are widely used in clinical PET imaging. nih.govsnmjournals.org The lysine residue in this compound provides a convenient point of attachment for targeting moieties. snmjournals.org
Copper-64 (⁶⁴Cu): ⁶⁴Cu is a positron-emitting radionuclide with a longer half-life than ⁶⁸Ga, allowing for imaging at later time points. nih.gov While DOTA can chelate ⁶⁴Cu, the complexation is considered suboptimal due to issues with in vivo stability. mdpi.comsnmjournals.org Studies have shown that the ⁶⁴Cu-DOTA complex can be susceptible to transchelation by proteins or other endogenous molecules. mdpi.com For this reason, other chelators are often preferred for ⁶⁴Cu. snmjournals.org However, ⁶⁴Cu-DOTA-lysine conjugates have been synthesized and evaluated for PET imaging, with the understanding that careful assessment of their in vivo stability is necessary. acs.orgplos.org
Table 1: Comparison of Positron Emitters for DOTA Complexation
| Radionuclide | Half-life | Labeling Conditions | Complex Stability |
|---|---|---|---|
| ⁶⁸Ga | 68 min | Requires heating (85-95 °C) nih.gov | Moderately stable, potential for instability due to size mismatch escholarship.org |
| ⁶⁴Cu | 12.7 h | Heating often required acs.org | Suboptimal, risk of in vivo transchelation mdpi.comsnmjournals.org |
Targeted alpha therapy (TAT) is a promising approach for cancer treatment due to the high linear energy transfer and short range of alpha particles. DOTA is a commonly used chelator for several alpha and beta-emitting radionuclides. nih.govnih.gov
Bismuth-213 (²¹³Bi): ²¹³Bi is an alpha-emitter that has been investigated for TAT. DOTA can chelate Bi³⁺, and ²¹³Bi-DOTA conjugates have shown promise in preclinical and clinical studies. mdpi.com However, like with ⁶⁸Ga, the ionic radius of Bi³⁺ is not a perfect match for the DOTA cavity, and other chelators are also being explored. nih.gov Labeling of DOTA-conjugated molecules with ²¹³Bi has been achieved with high radiochemical purity. innovareacademics.in
Actinium-225 (B1199940) (²²⁵Ac): ²²⁵Ac is a particularly potent alpha-emitter as it decays through a cascade of four alpha particles. thno.org DOTA is widely used to chelate ²²⁵Ac for TAT. nih.govnih.govmdpi.com However, the large ionic radius of Ac³⁺ makes the Ac-DOTA complex less stable than complexes with smaller lanthanide ions. mdpi.com This can lead to the release of free ²²⁵Ac in vivo, which is a significant concern due to its toxicity. mdpi.com Labeling DOTA with ²²⁵Ac typically requires elevated temperatures (around 60-90°C), which can be detrimental to sensitive biomolecules. nih.govthno.org To circumvent this, two-step labeling procedures have been developed where the DOTA is first labeled with ²²⁵Ac and then conjugated to the targeting molecule. nih.gov More recently, one-step methods at lower temperatures have also been reported. nih.gov The stability of the ²²⁵Ac-DOTA complex is an area of active research, with efforts focused on designing improved chelators for Ac³⁺. snmjournals.org
The in vitro stability of this compound radiometal complexes is a critical determinant of their suitability for in vivo applications. Both thermodynamic stability (related to the equilibrium constant of complex formation) and kinetic inertness (related to the rate of dissociation) are important.
Thermodynamic Stability: DOTA forms thermodynamically stable complexes with many trivalent metal ions, including lanthanides and radiometals like Ga³⁺. researchgate.net The stability constants (log K) for these complexes are generally very high. researchgate.net For example, the log K for Ga-DOTA is approximately 26.05. researchgate.net Theoretical studies have also been conducted to predict the thermodynamic stabilities of actinide-DOTA complexes. acs.org
Kinetic Inertness: DOTA complexes are known for their high kinetic inertness, meaning they dissociate very slowly. researchgate.net This is particularly important for radiopharmaceuticals to prevent the release of the radiometal in the body. The kinetic inertness of Ga-DOTA complexes has been shown to be very high, with a half-life of dissociation of about 12.2 days at pH 0. researchgate.net In vitro stability studies are often performed by challenging the radiolabeled complex in human serum or in the presence of competing chelators like EDTA or DTPA. nih.govmdpi.com For example, an indium-111 (B102479) labeled DOTA-lysine-biotin conjugate demonstrated high stability in serum and upon acid challenge. nih.gov Similarly, a gadolinium-DOTA monoamide copolymer showed high kinetic inertness. nih.gov
Radiopharmaceutical Formulation and Quality Control in Preclinical Research
The preparation and quality control of this compound based radiopharmaceuticals are crucial steps to ensure their efficacy and safety in preclinical research.
Radiochemical Yield: The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the desired radiolabeled product. It is a key parameter in the synthesis of radiopharmaceuticals. For this compound conjugates, radiochemical yields can vary depending on the radiometal, the reaction conditions (e.g., pH, temperature, precursor concentration), and the specific targeting molecule. nih.govplos.org For instance, the synthesis of ⁶⁸Ga-DOTA-biocytin resulted in a yield of 64 ± 3% under optimized conditions. nih.gov In other studies, high radiochemical yields of over 90% have been reported for the labeling of DOTA-SHALs with ¹¹¹In. snmjournals.org
Radiochemical Purity: Radiochemical purity is the fraction of the total radioactivity in the final product that is in the desired chemical form. It is essential to ensure that the administered radioactivity is associated with the targeted molecule and not with impurities. Radio-instant thin-layer chromatography (radio-ITLC) is a commonly used method for determining the radiochemical purity of DOTA-based radiopharmaceuticals. mdpi.comnih.govinnovareacademics.in This technique separates the radiolabeled conjugate from free radiometal and other radioactive impurities based on their differential migration in a specific solvent system on a stationary phase. nih.govresearchgate.net For example, in the quality control of a ⁶⁸Ga-labeled peptide, radio-ITLC can be used to separate the labeled peptide (which typically moves with the solvent front) from unchelated ⁶⁸Ga (which remains at the origin). nih.gov Radiochemical purities of over 95% are generally required for preclinical and clinical use. acs.orgnih.gov For example, radiochemical purities between 97.4% and 99.6% were achieved for various radiolabeled polylysine-based effector molecules. innovareacademics.in
Optimization of Radiolabeling Reaction Parameters (pH, Temperature, Ligand Concentration)
The successful complexation of a radiometal by this compound is highly sensitive to several reaction parameters, including pH, temperature, and the concentration of the DOTA-conjugated ligand. Optimization of these parameters is crucial to achieve high radiochemical yields and specific activities, while preserving the integrity of the biomolecule to which the this compound is attached.
pH: The pH of the reaction mixture is a critical factor influencing the kinetics of radiolabeling. For many trivalent radiometals like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), an acidic pH range of 4.0-4.5 is generally considered optimal for DOTA-peptide conjugates. researchgate.net While seemingly counterintuitive, as a higher pH would increase the deprotonation of the DOTA chelator and theoretically accelerate complex formation, pH values above 5 can lead to the formation of radionuclide hydroxides, which can impede the labeling process. researchgate.net Conversely, a pH below 4 significantly slows down the reaction kinetics. researchgate.net For certain radiometals and specific antibody conjugates, the optimal pH can be higher. For instance, studies on Ac-225 labeling of DOTA-conjugated antibodies have shown improved labeling effectiveness at a pH of 9. researchgate.net
Temperature: The temperature at which the radiolabeling reaction is conducted also plays a significant role. Elevated temperatures are often required to overcome the kinetic inertness of the DOTA macrocycle and facilitate efficient metal incorporation. For example, labeling of DOTA-peptides with ⁹⁰Y and ¹⁷⁷Lu is typically completed within 20 minutes at 80°C, whereas labeling with Indium-111 (¹¹¹In) may require 30 minutes at 100°C. researchgate.netnih.gov However, for heat-sensitive biomolecules like antibodies, milder conditions are necessary to prevent denaturation. frontiersin.org Radiolabeling of DOTA-conjugated antibodies with ¹⁷⁷Lu has been successfully performed at 37°C, albeit with a longer reaction time of 2.5 hours. plos.orgnih.gov In some cases, such as with certain Actinium-225 (²²⁵Ac) protocols, labeling can be achieved at 37-42°C within 5-15 minutes. researchgate.net The development of alternative chelators or pre-labeling strategies is an active area of research to enable radiolabeling at room temperature. thno.org
Ligand Concentration: The concentration of the this compound conjugate influences the radiolabeling efficiency. Higher concentrations of the chelator can drive the reaction towards completion, ensuring high radiochemical yields. However, in many applications, particularly those requiring high specific activity, it is desirable to use minimal molar excess of the DOTA-peptide over the radionuclide. researchgate.net The efficiency of labeling can be dependent on the immunoconjugate concentration, with some conjugates like ⁶⁴Cu-NOTA-rituximab showing high radiochemical yields even at very dilute concentrations. nih.gov
Table 1: Optimized Radiolabeling Parameters for this compound Conjugates
| Radiometal | pH | Temperature (°C) | Time | Reference |
|---|---|---|---|---|
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 min | researchgate.net |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 min | researchgate.net |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 min | researchgate.netnih.gov |
| ¹⁷⁷Lu | 5.5 | 37 | 2.5 h | plos.orgnih.gov |
| ²²⁵Ac | 9 | 37 - 42 | 5 - 15 min | researchgate.net |
| ⁹⁰Y | Basic | Room Temp | - | thno.org |
| ¹⁷⁷Lu | 5.5 | 40 | 1 h | acs.org |
| ⁶⁸Ga | - | 90 | - | acs.org |
Strategies for Enhancing Radiolabeling Efficiency and Specific Activity
Achieving high specific activity—the amount of radioactivity per unit mass of the biomolecule—is often a critical goal in the development of radiopharmaceuticals. High specific activity allows for the administration of a smaller mass of the targeting molecule, which can improve targeting and reduce potential for non-specific interactions. Several strategies have been developed to enhance both the efficiency of the radiolabeling reaction and the resulting specific activity of this compound conjugates.
A direct approach to increasing the specific activity of a radiolabeled biomolecule is to increase the number of chelators attached to it. mdpi.com By conjugating multiple this compound units to a single biomolecule, a higher amount of radioactivity can be incorporated per molecule.
Studies have demonstrated a clear correlation between the number of DOTA moieties and the achievable specific activity. For example, in a study involving an anti-tumor antibody (chCE7agl), increasing the number of DOTA chelators from two to ten per antibody molecule led to a corresponding increase in the specific activity of the ¹⁷⁷Lu-labeled immunoconjugate. plos.orgnih.gov Specifically, immunoconjugates with two, six, and ten DOTA moieties achieved specific activities of approximately 70 MBq/mg, 400 MBq/mg, and 700 MBq/mg, respectively. plos.orgnih.gov This demonstrates that a higher chelator-to-biomolecule ratio can significantly enhance the specific activity. plos.orgnih.gov Similarly, another study showed that a site-specifically conjugated antibody with six DOTA chelators could be efficiently labeled with ¹⁷⁷Lu to achieve high specific activities. acs.org
However, it is important to note that simply increasing the number of chelators is not without potential drawbacks. Excessive modification of a biomolecule can alter its physicochemical properties, potentially affecting its in vivo performance, including pharmacokinetics, target affinity, and stability. mdpi.com Therefore, a balance must be struck between increasing the specific activity and preserving the biological function of the targeting molecule. mdpi.com
Table 2: Effect of Chelator-to-Biomolecule Ratio on Specific Activity
| Biomolecule | Number of DOTA Chelators | Specific Activity (MBq/mg) | Reference |
|---|---|---|---|
| chCE7agl | 2 | ~70 | plos.orgnih.gov |
| chCE7agl | 6 | ~400 | plos.orgnih.gov |
| chCE7agl | 10 | ~700 | plos.orgnih.gov |
| TE-1132 | 6 | High (up to 520 MBq/nmol) | acs.orgresearchgate.net |
An alternative strategy to enhance radiolabeling efficiency, particularly for complex biomolecules or when using radiometals that require harsh labeling conditions, is the use of modular pre-loading. This approach involves first radiolabeling a this compound scaffold or a small peptide containing this compound, and then conjugating this pre-radiolabeled module to the larger biomolecule of interest. researchgate.net
This method offers several advantages. It allows the radiolabeling step to be performed under optimized, and potentially harsh, conditions without exposing the sensitive biomolecule to these conditions. For example, DOTA can be radiolabeled with ⁹⁰Y at 95°C before being conjugated to a biomolecule. thno.org This two-step approach was initially explored for ²²⁵Ac labeling, where the complexation of the radiometal with a DOTA derivative was performed at elevated temperatures and basic pH, followed by conjugation to the antibody at a lower temperature. researchgate.net However, this initial two-step synthesis suffered from low yields due to the hydrolysis of the conjugation moiety. researchgate.net
Pre Clinical Research Applications in Molecular Imaging with Lysine Dota Conjugates
Positron Emission Tomography (PET) Imaging Studies
PET imaging offers high sensitivity and quantification capabilities, making it a powerful tool for in vivo studies. The use of positron-emitting radionuclides complexed with Lysine-DOTA conjugates allows for the non-invasive visualization and assessment of biological processes at the molecular level.
Gallium-68 (⁶⁸Ga) is a readily available generator-produced radionuclide with a convenient half-life for imaging small molecules. Its chelation by DOTA has led to the development of numerous PET tracers.
Prostate-Specific Membrane Antigen (PSMA) Targeting: A significant area of research involves ⁶⁸Ga-labeled this compound conjugates targeting PSMA, a protein highly expressed on prostate cancer cells. snmjournals.org Preclinical evaluations of a DOTA-conjugated PSMA inhibitor, PSMA-617, which includes a glutamate-urea-lysine pharmacophore, have demonstrated its potential. snmjournals.orgsnmjournals.org In animal models with LNCaP tumor xenografts, [⁶⁸Ga]Ga-PSMA-617 showed high tumor uptake and favorable pharmacokinetics, leading to high tumor-to-background ratios. snmjournals.org Dynamic small-animal PET imaging revealed rapid accumulation in the tumor, while clearance from the kidneys was also observed. snmjournals.org Comparative studies with other chelators have further highlighted the characteristics of DOTA-based PSMA tracers. For instance, a study comparing DOTA, NOTA, and HBED-CC chelators for a Glu-Lys-urea-based PSMA targeting scaffold found that each enabled clear visualization of PSMA-positive tumors. researchgate.net
Neurotensin (B549771) Receptor (NTSR-1) Imaging: [⁶⁸Ga]-Lysine-DOTA conjugates have also been explored for imaging tumors expressing NTSR-1. A di-DOTA analog of a neurotensin derivative, when labeled with ⁶⁸Ga, demonstrated high uptake in NTSR-1-positive tumor models (PC3 and HT29 xenografts) and rapid blood clearance, resulting in high-contrast PET images. researchgate.netnih.govnih.gov Ex vivo biodistribution confirmed high tumor uptake and low accumulation in most normal organs except for the kidneys. researchgate.net
Melanocortin 1 Receptor (MC1R) Targeting: For melanoma imaging, ⁶⁸Ga-labeled this compound conjugates of α-melanocyte-stimulating hormone (α-MSH) analogues have been developed. nih.govthno.org In preclinical studies using mice with B16F10 melanoma tumors, these tracers produced high-contrast PET images with significant tumor uptake. nih.govthno.org Different linker strategies between the DOTA-lysine moiety and the peptide have been investigated to optimize tumor accumulation and background clearance. nih.govthno.org
Vascular Endothelial Growth Factor Receptor (VEGFR-3) Imaging: A ⁶⁸Ga-DOTA-conjugated peptide, TMVP1, targeting VEGFR-3, has been evaluated in gynecological cancer models. nih.gov Small-animal PET/CT in mice with C33-A and SKOV-3 xenografts showed clear tumor visualization and rapid renal elimination of the tracer. nih.gov
| Tracer | Target | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
|---|---|---|---|---|---|
| [⁶⁸Ga]Ga-PSMA-617 | PSMA | LNCaP xenografts | High | 1 h | snmjournals.org |
| [⁶⁸Ga]-di-DOTA-α,ɛ-Lys-NT(6-13) | NTSR-1 | HT-29 xenografts | ~4.0 | 2 h | researchgate.net |
| [⁶⁸Ga]-DOTA-NT-20.3 | NTSR-1 | HT-29 xenografts | 5.28 ± 0.93 | 1 h | researchgate.net |
| [⁶⁸Ga]-CCZ01048 | MC1R | B16F10 melanoma | 12.3 ± 3.3 | 1 h | nih.govthno.org |
| [⁶⁸Ga]-DOTA-TMVP1 | VEGFR-3 | C33-A & SKOV-3 xenografts | Clearly visualized | N/A | nih.gov |
Copper-64 (⁶⁴Cu) has a longer half-life than ⁶⁸Ga, making it suitable for imaging larger molecules like antibodies or for studying biological processes over extended periods.
Neurotensin Receptor (NTSR-1) Imaging: A di-DOTA analog of a neurotensin derivative was labeled with ⁶⁴Cu and evaluated in mice with PC3.NTSR1 xenografts. nih.gov The highest tumor uptakes were observed at 4 hours post-injection, demonstrating the utility of ⁶⁴Cu for imaging with this this compound conjugate. nih.gov
HER2 Targeting: The use of [⁶⁴Cu]-DOTA-trastuzumab Fab fragments has been investigated for imaging HER2-positive tumors. researchgate.net However, in a comparative study, it was found that [¹¹¹In]-DOTA-trastuzumab Fab was more specific for imaging these tumors, particularly those with low receptor density, as the ⁶⁴Cu-labeled counterpart showed higher blood, liver, and spleen radioactivity. researchgate.net
Understanding the biodistribution and pharmacokinetics of this compound conjugates is essential for their development as imaging agents. Preclinical studies provide data on how these tracers are absorbed, distributed, metabolized, and excreted.
PSMA-Targeted Agents: The biodistribution of [¹⁷⁷Lu]Lu-PSMA-617, a theranostic analogue of the ⁶⁸Ga-labeled version, was studied in mice. snmjournals.org The tracer showed high initial kidney uptake that cleared significantly by 24 hours, while tumor uptake remained high, resulting in excellent tumor-to-background ratios. snmjournals.org This favorable pharmacokinetic profile is a key attribute for potential therapeutic applications. snmjournals.org
Antibody Conjugates: The conjugation of DOTA to lysine (B10760008) residues on antibodies can influence their pharmacokinetic properties. Studies with an anti-TEM-1 fusion protein antibody (1C1m-Fc) showed that an increasing number of DOTA units per antibody led to accelerated blood clearance and decreased tumor uptake, likely due to increased uptake by the reticuloendothelial system. nih.gov Similarly, the biodistribution of trastuzumab conjugated with DOTA via lysine residues has been characterized, providing a baseline for studies investigating factors that may alter its tumor penetration and pharmacokinetics. aacrjournals.orgtandfonline.com
Peptide Conjugates: The biodistribution of ⁶⁸Ga-labeled α-MSH analogues for melanoma imaging revealed that while all tested tracers visualized tumors, their accumulation in normal organs like the kidneys and thyroid varied, highlighting the impact of linker chemistry on pharmacokinetics. nih.govthno.org For example, [⁶⁸Ga]-CCZ01048 showed high tumor uptake (21.9 ± 4.6 %ID/g at 2 hours) with rapid background clearance, leading to exceptional image contrast. nih.gov
| Tracer | Animal Model | Key Finding | Reference |
|---|---|---|---|
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP xenograft-bearing mice | High tumor retention and rapid kidney clearance at 24h. | snmjournals.org |
| [¹⁷⁷Lu]Lu-1C1m-Fc | TEM-1 positive tumor-bearing mice | Increased DOTA/antibody ratio accelerated blood clearance. | nih.gov |
| [⁶⁸Ga]-CCZ01048 | B16F10 melanoma-bearing mice | High tumor uptake (21.9 ± 4.6 %ID/g at 2h) and rapid background clearance. | nih.govthno.org |
| [¹¹¹In]-trastuzumab | KPL-4 breast cancer xenograft-bearing mice | Tumor uptake of 38.7 ± 12.5 %ID/g at 120h. | aacrjournals.org |
Single-Photon Emission Computed Tomography (SPECT) Imaging Studies
SPECT is a widely available nuclear imaging technique that uses gamma-emitting radionuclides. This compound conjugates can be labeled with SPECT isotopes like Indium-111 (B102479) (¹¹¹In) for diagnostic imaging.
¹¹¹In is a commonly used radionuclide for SPECT imaging, and its chelation by DOTA provides stable radiolabeling of targeting molecules.
Somatostatin (B550006) Receptor (SSTR) Targeting: [¹¹¹In]-DOTA-TOC, a somatostatin analogue, has been extensively studied in preclinical models of neuroendocrine tumors. nih.govresearchgate.net These studies were foundational in establishing the principle of peptide receptor radionuclide imaging and therapy. nih.gov The biodistribution of ¹¹¹In-labeled somatostatin analogues was used to predict the in vivo behavior of their therapeutic counterparts labeled with ⁹⁰Y or ¹⁷⁷Lu. nih.gov
HER2 Imaging: As mentioned earlier, [¹¹¹In]-DOTA-trastuzumab Fab fragments have been shown to be highly specific for imaging HER2-positive tumors in mice. researchgate.net They provided clearer tumor delineation compared to their ⁶⁴Cu-labeled counterparts, especially in tumors with lower HER2 expression. researchgate.net
Antibody Biodistribution: A dual-radiolabeling approach using ¹¹¹In-DOTA (via lysine residues) and ¹²⁵I (via tyrosine residues) on an antibody allowed researchers to distinguish between the uptake of the intact antibody and its catabolites, providing a more complete picture of its biodistribution. tandfonline.com
SST₂R Antagonists: A comparative preclinical study of an ¹¹¹In-labeled SST₂R antagonist, [¹¹¹In]In-AAZTA⁵-LM4, and a DOTA-based reference compound, [¹¹¹In]In-DOTA-LM3, was performed in mice with HEK293-SST₂R tumors. nih.gov Both tracers showed high and specific tumor uptake with rapid clearance from the background, though some differences in their uptake kinetics were noted. nih.gov
Comparing different this compound SPECT tracers or SPECT tracers with their PET counterparts provides valuable insights for selecting the optimal imaging agent for a specific application.
A study comparing ¹¹¹In-labeled cyclic DOTA-peptides with their ⁶⁸Ga-labeled analogs found that the ⁶⁸Ga-labeled versions resulted in a higher specific tumor uptake (~3% ID/g) compared to the ¹¹¹In-labeled peptides (~1% ID/g) in vivo. researchgate.net This highlights the potential for improved sensitivity with PET over SPECT for these particular peptides.
In the context of SSTR antagonists, a preclinical comparison between [¹¹¹In]In-AAZTA⁵-LM4 and [¹¹¹In]In-DOTA-LM3 showed that while both were effective for imaging SST₂R-positive tumors, there were subtle differences in their cellular uptake and in vivo biodistribution profiles. nih.gov For instance, the total specific cell uptake of [¹¹¹In]In-AAZTA⁵-LM4 was found to be slightly lower than that of [¹¹¹In]In-DOTA-LM3. nih.gov Such comparative studies are crucial for the rational design and selection of radiopharmaceuticals for clinical translation.
Magnetic Resonance Imaging (MRI) Contrast Agent Development
The development of advanced contrast agents is crucial for enhancing the sensitivity and specificity of Magnetic Resonance Imaging (MRI). This compound conjugates have emerged as a versatile platform in this field, offering a scaffold for creating sophisticated imaging probes. The integration of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with lysine provides a robust framework for complexing paramagnetic metal ions, most notably Gadolinium (Gd³⁺), which is widely used in clinical and pre-clinical MRI. rsc.orgumons.ac.besemanticscholar.org The lysine component offers a convenient point for further chemical modification, allowing for the attachment of targeting moieties or for incorporation into larger macromolecular structures. rsc.orgrit.edu
[Gd]-Lysine-DOTA Conjugates as Paramagnetic Probes
Gadolinium(III) ([Gd]) is a highly effective paramagnetic metal ion for T1-weighted MRI due to its large number of unpaired electrons and slow electronic relaxation rate. rsc.orgthno.org When chelated by DOTA, it forms a stable complex, which is essential for in vivo applications to prevent the release of toxic free Gd³⁺ ions. umons.ac.besemanticscholar.org The conjugation of Gd-DOTA to a lysine residue creates a fundamental building block for more complex MRI contrast agents. rsc.orgrit.edu
Researchers have utilized the lysine component to attach these Gd-DOTA units to various molecular structures, including peptides and polymers, to create targeted or macromolecular contrast agents. rsc.orgsciengine.com For instance, a (N6-lysyl)lysine DOTA monoamide monomer has been used in the solid-phase synthesis of biodegradable macromolecular contrast agents. researcher.life This approach allows for the creation of probes with enhanced properties, such as increased relaxivity and specific targeting capabilities. mdpi.com The modular nature of this compound conjugates, where imaging modules can be attached to targeting agents, provides a flexible and efficient method for developing novel probes for molecular imaging of diseases like prostate cancer. rit.edu
The lysine residue can be incorporated into peptide sequences, and the DOTA moiety can then be coupled to the lysine's side-chain amine. rsc.org This strategy has been employed to develop targeted contrast agents for various biological markers, including those associated with tumors and thrombus. rsc.orgmdpi.com For example, a single Gd³⁺ unit version of a contrast agent, using a lysine residue as a spacer, demonstrated good tumor enhancement in glioma murine models. mdpi.com
Relaxivity (r1) Characterization and Optimization in Preclinical Contexts
The efficacy of a T1 contrast agent is quantified by its longitudinal relaxivity (r1), which is the measure of the increase in the relaxation rate of water protons per millimolar concentration of the contrast agent. mdpi.comstelar.it Several factors influence r1, including the number of inner-sphere water molecules (q), their exchange rate with bulk water (kex), and the rotational correlation time (τR) of the complex. mdpi.com
Conjugating Gd-Lysine-DOTA to larger molecules or incorporating it into macromolecular structures is a common strategy to increase τR, thereby enhancing r1. osti.gov A slower tumbling rate of the complex leads to more efficient energy transfer between the Gd³⁺ ion and surrounding water protons, resulting in a stronger MRI signal enhancement. osti.gov For example, attaching Gd-DOTA to a lysine-based dendrimer has been shown to increase relaxivity. osti.gov Similarly, the development of polymeric micelles from PEG-b-poly(L-lysine-DOTA) has resulted in MRI contrast agents with stable blood circulation and accumulation in solid tumors, leading to significant signal enhancement. researchgate.net
Preclinical studies have demonstrated the successful application of this principle. For instance, a biodegradable macromolecular contrast agent synthesized using a (N6-lysyl)lysine DOTA monoamide monomer exhibited a T1 relaxivity of 8.25 mM⁻¹s⁻¹ per Gd at 1.5 T. researcher.life Another study reported a single Gd³⁺ unit version of a contrast agent, SBK2-Lys-(Gd-DOTA), with a relaxivity of 8.4 ± 0.1 mM⁻¹s⁻¹ at 1.41 T. mdpi.com The optimization of r1 is a key focus in the design of new this compound based contrast agents to achieve higher sensitivity at lower concentrations. polyu.edu.hk
| Conjugate | r1 (mM⁻¹s⁻¹) | Magnetic Field (T) | Reference |
|---|---|---|---|
| GODC ((N6-Lysyl)lysine-(Gd-DOTA) monoamide copolymer) | 8.25 | 1.5 | researcher.life |
| SBK2-Lys-(Gd-DOTA) | 8.4 ± 0.1 | 1.41 | mdpi.com |
| SBK2-Lys-(Gd-DOTA) | 6.0 ± 0.1 | 9.4 | mdpi.com |
| Gd-DOTA-D-Tat peptide in Jurkat cells | 7.94 ± 0.11 | 4.7 | rsc.org |
| Lysine dendrimer-Gd-DOTA | 16.5 | 0.47 (20 MHz) | osti.gov |
PARACEST MRI Applications with this compound Systems
Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) is an alternative MRI contrast mechanism that utilizes the exchange of protons between a paramagnetic agent and bulk water. rsc.org PARACEST agents typically use lanthanide ions other than Gd³⁺, such as Europium (Eu³⁺), Thulium (Tm³⁺), or Dysprosium (Dy³⁺), complexed with chelators like DOTA-tetraamide derivatives. rsc.orgumons.ac.be These agents have exchangeable protons with resonance frequencies that are largely shifted from that of bulk water. rsc.org By selectively saturating these shifted proton signals with radiofrequency pulses, the saturation is transferred to the bulk water via chemical exchange, leading to a decrease in the water signal intensity. umons.ac.be
This compound systems can be adapted for PARACEST applications. The lysine backbone can be used to construct ligands that, when complexed with appropriate lanthanide ions, generate a PARACEST effect. For example, DOTA-tetraamide paraCEST CAs have been developed where the design can be optimized by including specific amino acids. rsc.org Studies have shown that negatively charged compounds with less sterically crowded groups can favorably contribute to CEST properties. rsc.org
The development of dipeptide-decorated PARACEST MRI contrast agents, such as Tm³⁺-DOTAM-Gly-Lys-OH, highlights the utility of lysine in these systems. researchgate.net These agents can be designed to be responsive to their environment, such as pH, which has significant potential for molecular imaging of physiological and pathological processes. nih.gov The conjugation of DOTAM (the tetraamide derivative of DOTA) with peptides containing lysine can also improve pharmacokinetic properties like cellular uptake and retention. researchgate.net
Pre Clinical Research Applications in Targeted Radionuclide Therapy Trt with Lysine Dota Conjugates
Theranostic Concepts in Preclinical Radiopharmaceutical Development
Theranostics, a paradigm that integrates diagnostic imaging with targeted therapy, relies on agents that can be labeled with either a diagnostic or a therapeutic radionuclide. Lysine-DOTA conjugates are ideally suited for this approach, allowing for patient screening, dosimetry, and treatment monitoring using the same molecular targeting agent.
The development of effective theranostic agents hinges on the selection of appropriate radionuclide pairs. These pairs should ideally possess similar coordination chemistry to ensure they can be chelated by the same ligand, in this case, this compound, without altering the conjugate's biological behavior. The most common approach involves using a positron-emitting radionuclide for Positron Emission Tomography (PET) imaging and a beta- or alpha-emitting radionuclide for therapy.
A widely explored non-elemental theranostic pair for DOTA-based systems is Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. researchgate.net For example, [⁶⁸Ga]Ga-DOTATATE is used to diagnose and stage neuroendocrine tumors, providing the rationale for therapy with its therapeutic counterpart, [¹⁷⁷Lu]Lu-DOTATATE. researchgate.net This concept is directly applicable to this compound conjugates targeting other receptors. Another strategy involves using elementally matched pairs, which are isotopes of the same element, one diagnostic and one therapeutic. This approach ensures identical chemical and pharmacokinetic properties. researchgate.net
The choice of radionuclide is dictated by the desired application, considering factors such as half-life, emission type, and energy. DOTA is a versatile chelator capable of forming stable complexes with a variety of medically relevant radiometals, making this compound conjugates adaptable for different theranostic pairings. nih.govnih.gov
Table 1: Examples of Radionuclide Pairs for this compound Based Theranostics
| Diagnostic Radionuclide (Modality) | Therapeutic Radionuclide (Emission) | Key Characteristics |
|---|---|---|
| Gallium-68 (PET) | Lutetium-177 (Beta) | Well-established pair; different elements but similar DOTA coordination. |
| Gallium-68 (PET) | Actinium-225 (B1199940) (Alpha) | Combines PET imaging with high-potency alpha therapy. |
| Copper-64 (PET) | Copper-67 (Beta) | Elementally matched pair, ensuring identical pharmacokinetics. researchgate.net |
To further enhance the capabilities of theranostic agents, radiohybrid (rh) ligands have been developed. These innovative molecules contain two distinct sites for radiolabeling within a single compound. researchgate.net Typically, this involves a DOTA cage for chelating radiometals (like ⁶⁸Ga, ¹⁷⁷Lu, or ²²⁵Ac) and a separate prosthetic group, such as a silicon-fluoride-acceptor (SiFA), for labeling with radiohalogens like Fluorine-18 (¹⁸F). researchgate.net
The inclusion of a lysine (B10760008) residue in the linker of targeting molecules, such as those for the prostate-specific membrane antigen (PSMA), provides a convenient attachment point for these dual-labeling systems. nih.govmdpi.com This design allows a single precursor molecule to be labeled with either a radiometal via the DOTA chelator or a radiohalogen. For instance, rhPSMA ligands have been developed that can be labeled with either ⁶⁸Ga or ¹⁸F for PET imaging, or with ¹⁷⁷Lu for therapy. researchgate.netnih.gov This offers flexibility in radionuclide choice based on availability and imaging requirements, while ensuring the targeting pharmacokinetics remain identical because the core chemical structure is the same. researchgate.net This "monozygotic chemical twin" concept is a significant advancement in creating truly versatile and multimodal theranostic agents. researchgate.net
Therapeutic Efficacy Investigations in Animal Models
Preclinical animal models, particularly xenografts where human tumor cells are implanted in immunocompromised mice, are critical for evaluating the therapeutic efficacy and biodistribution of new radiopharmaceuticals. This compound conjugates have been extensively studied in such models.
Lutetium-177 is a favored radionuclide for therapy due to its suitable half-life (6.7 days) and beta particle emissions, which have a tissue penetration range effective for treating small to medium-sized tumors. nih.gov Numerous studies have demonstrated the efficacy of ¹⁷⁷Lu-labeled this compound conjugates in various xenograft models.
For example, a study evaluating a ¹⁷⁷Lu-DOTA-peptide targeting the HER2 receptor in SKOV-3 (human ovarian cancer) xenograft-bearing mice showed significant tumor accumulation and cellular damage to the tumor tissue following treatment. nih.gov Another study used a syngeneic breast cancer model to show that [¹⁷⁷Lu]Lu-DOTA-folate accumulated in tumors and, when combined with immunotherapy, significantly improved the median survival time of mice. nih.gov Similarly, heterodimeric conjugates like [¹⁷⁷Lu]Lu-DOTA-iPSMA-Lys-BN have shown high tumor uptake in both LNCaP (PSMA-positive) and PC3 (GRPr-positive) prostate cancer xenograft models. nih.govresearchgate.net These studies often demonstrate a dose-dependent inhibition of tumor growth and prolonged survival in treated animals compared to control groups. nih.gov
Table 2: Selected Preclinical Studies of [¹⁷⁷Lu]-Lysine-DOTA Conjugates in Xenograft Models
| Conjugate Target | Tumor Model (Cell Line) | Key Findings |
|---|---|---|
| HER2 | Ovarian Cancer (SKOV-3) | High radiotracer affinity and accumulation in tumor; confirmed cellular damage. nih.gov |
| PSMA/GRPr | Prostate Cancer (LNCaP, PC3) | High tumor uptake (5.21% ID/g in LNCaP at 96h); significant decrease in cell viability. nih.govresearchgate.net |
| Somatostatin (B550006) Receptor | Neuroblastoma (CLB-GE) | High tumor uptake (72% IA/g at 24h); demonstrated therapeutic potential. researchgate.net |
Targeted Alpha Therapy (TAT) represents a potent evolution in radionuclide therapy. Alpha-emitters like Bismuth-213 (²¹³Bi) and Actinium-225 (²²⁵Ac) release high-energy alpha particles with a very short path length (50-100 µm). nih.gov This high linear energy transfer (LET) causes dense and complex double-strand DNA breaks, making TAT exceptionally effective at killing cancer cells, including those resistant to conventional beta-particle therapy. researchgate.netnih.gov
DOTA is a commonly used chelator for both ²¹³Bi and ²²⁵Ac in preclinical and clinical studies. koreascience.kr Preclinical studies using DOTA conjugates in oncology models have shown remarkable therapeutic efficacy. For instance, [²¹³Bi]-DOTATATE has demonstrated therapeutic effects in reducing tumor size and prolonging survival in mice with SSTR₂-expressing tumors. nih.gov Research has also highlighted that pre-treatment with L-lysine can reduce the renal uptake of these radioconjugates, thereby mitigating potential nephrotoxicity. nih.gov
Actinium-225, with its longer half-life (9.9 days) and cascade of four alpha emissions, is particularly potent. koreascience.kr Studies comparing ²²⁵Ac- and ¹⁷⁷Lu-labeled DOTA-conjugates have often found that TAT is more effective than standard beta-emitter therapy. nih.gov In preclinical models of neuroendocrine tumors, [²²⁵Ac]Ac-DOTATATE has shown significant antitumor benefits and survival advantages, suggesting it as a promising option for patients whose disease is refractory to ¹⁷⁷Lu-based therapies. researchgate.netresearchgate.net
Preclinical dosimetry is essential for predicting the potential efficacy and toxicity of a new radiopharmaceutical before it moves to human trials. researchgate.net These studies involve tracking the biodistribution of the radiolabeled this compound conjugate over time in animal models to calculate the time-integrated activity in various organs and the tumor. From this data, the absorbed radiation dose (measured in Grays, Gy) to each tissue can be estimated using software like OLINDA/EXM, which extrapolates animal data to human phantoms. snmjournals.org
These calculations are crucial for identifying the dose-limiting organ—the healthy organ that receives the highest radiation dose and is therefore most at risk of toxicity. For many DOTA-based radioconjugates, the kidneys are the dose-limiting organs due to renal excretion and reabsorption of the peptide. nih.govsnmjournals.org For example, dosimetry studies with a ¹⁷⁷Lu-labeled PSMA-targeted agent identified the kidneys as the dose-limiting organ, which helped in planning the maximum safe dose for future clinical trials. nih.govnih.gov Similarly, dosimetry comparisons between [²²⁵Ac]Ac-DOTA-JR11 and [¹⁷⁷Lu]Lu-DOTA-JR11 showed a higher absorbed dose in the kidneys for the actinium-225 labeled compound. nih.gov These preclinical dosimetry estimates are fundamental for establishing a safe and effective therapeutic window for targeted radionuclide therapies. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Full Name |
|---|---|
| This compound | (S)-6-amino-2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)hexanoic acid |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| DOTATATE | DOTA-(Tyr3)-octreotate |
| DOTATOC | DOTA-(Tyr3)-octreotide |
| PSMA | Prostate-Specific Membrane Antigen |
| GRPr | Gastrin-Releasing Peptide Receptor |
| HER2 | Human Epidermal Growth Factor Receptor 2 |
| SSTR₂ | Somatostatin Receptor Subtype 2 |
| rhPSMA | Radiohybrid Prostate-Specific Membrane Antigen ligand |
| SiFA | Silicon-Fluoride-Acceptor |
| [¹⁷⁷Lu]Lu-DOTA-iPSMA-Lys-BN | Lutetium-177-DOTA-PSMA(inhibitor)-Lysine-Bombesin |
| [²¹³Bi]-DOTATATE | Bismuth-213-DOTA-(Tyr3)-octreotate |
| [²²⁵Ac]-DOTATATE | Actinium-225-DOTA-(Tyr3)-octreotate |
| [¹⁷⁷Lu]Lu-DOTA-folate | Lutetium-177-DOTA-folate |
| [¹⁷⁷Lu]-DOTA-LTVSPWY | Lutetium-177-DOTA-LTVSPWY peptide |
| [²²⁵Ac]Ac-DOTA-JR11 | Actinium-225-DOTA-JR11 |
Strategies for Mitigating Off-Target Accumulation in Preclinical TRT
In the development of radiopharmaceuticals for Targeted Radionuclide Therapy (TRT), a critical challenge is minimizing the accumulation of the therapeutic agent in healthy, non-target tissues. Off-target accumulation, particularly in organs of excretion like the kidneys, can lead to significant toxicity and limit the maximum tolerable dose that can be administered to a patient. Preclinical research involving this compound conjugates has explored various strategies to enhance the tumor-to-background ratio, thereby improving both the safety and efficacy of these promising cancer treatments. These strategies primarily focus on pharmacological interventions to protect sensitive organs, as well as chemical modifications of the radiopharmaceutical itself to optimize its in-vivo behavior.
Pharmacological Renal Protection Strategies in Animal Models (e.g., L-Lysine Co-administration)
A primary concern for many DOTA-conjugated peptides and small molecules used in TRT is nephrotoxicity resulting from their reabsorption and retention in the proximal tubules of the kidneys. eur.nl These small radiolabeled molecules are filtered by the glomerulus, but a portion is taken up by proximal tubular cells, leading to prolonged irradiation of the kidneys. eur.nl A widely adopted and effective strategy to mitigate this is the co-administration of positively charged amino acids, most notably L-lysine.
In animal models, the infusion of basic amino acids like lysine has been shown to significantly reduce the renal uptake of radiolabeled peptides. nih.gov The underlying mechanism involves competitive inhibition of the reabsorption process in the proximal tubules. nih.govnih.gov L-lysine competes with the radiolabeled peptide for uptake by endocytic receptors, such as megalin, on the surface of tubular cells. nih.gov This competition effectively saturates the receptors, leading to a decrease in the internalization of the radiopharmaceutical and allowing more of it to be excreted in the urine.
Preclinical studies have demonstrated the efficacy of this approach. For instance, co-injection of lysine has been found to reduce kidney uptake of radiolabeled somatostatin analogues by approximately 45%. eur.nl Studies in rat models have shown that oral L-lysine administration induces proteinuria, particularly albuminuria, and alters the localization of the endocytic receptors megalin and cubilin, which are responsible for tubular reabsorption. nih.gov These findings suggest that L-lysine may affect receptor trafficking in addition to directly competing for ligand binding. nih.gov The protective effect of lysine has been observed in various animal models, where its intake has been shown to prevent hypertensive kidney disease. news-medical.net This nephroprotective strategy is a cornerstone of clinical PRRT and is validated by extensive preclinical data in animal models. frontiersin.org
Table 1: Effect of L-Lysine Co-administration on Renal Function in Animal Models
This table summarizes findings on the impact of L-lysine administration on kidney function and protein handling in preclinical rat models.
| Model | L-Lysine Administration Protocol | Key Findings | Reference |
|---|---|---|---|
| Rats in metabolic cages | Oral administration (20 mmol/kg/6 h) | Increased urinary excretion of multiple proteins, including albumin. Altered localization of endocytic receptors megalin and cubilin in proximal tubules. | nih.gov |
| Hypertensive rat models | Supplementation in drinking water | Attenuated development of hypertension and protected against kidney injury. | nih.gov |
| Tumor-bearing rat models (PRRT) | Co-injection with [177Lu-DOTA0,Tyr3]octreotate | Significantly lowered serum creatinine (B1669602) levels, indicating reduced renal damage from the radiopharmaceutical. | eur.nl |
Influence of Linker Design and Molecular Size on Preclinical Biodistribution and Clearance
An ideal linker is designed to maintain high binding affinity of the pharmacophore to its target while optimizing the molecule's in-vivo biodistribution. snmjournals.org For example, in the development of DOTA-conjugated Prostate-Specific Membrane Antigen (PSMA) inhibitors, the linker region proved to be critical for achieving high imaging contrasts and therapeutic potential. snmjournals.org Research has shown that factors like an ideal linker length, the presence of aromatic groups, or specific polarities can be strategically used to design highly potent radiotracers. snmjournals.orgsnmjournals.org
The introduction of different linkers can alter the molecule's metabolic stability and clearance pathway. In a preclinical study comparing affibody-drug conjugates with different linkers, the use of longer, more complex linkers like (S3G)3 and (G3S)3 resulted in a 1.2-fold reduction in liver uptake compared to a simple G4S linker. nih.gov Similarly, for PSMA-targeted agents, a systematic modification of the linker region in the compound PSMA-617 led to significantly improved tumor-targeting and pharmacokinetic properties. semanticscholar.org This compound exhibited rapid clearance from the kidneys, with uptake decreasing from 113.3 %ID/g at 1 hour to just 2.13 %ID/g at 24 hours post-injection in mice bearing LNCaP xenografts. snmjournals.org This rapid clearance from a key non-target organ is crucial for therapeutic applications. The molecular size, which is influenced by the linker, also affects clearance, with smaller molecules generally showing faster renal clearance. nih.gov
Table 2: Impact of Linker Modification on Biodistribution of [177Lu]PSMA-617 in LNCaP-xenografted Mice
This table shows the percentage of injected dose per gram (%ID/g) in key organs at different time points, highlighting the rapid renal clearance of the optimized compound.
| Organ | 1 hour p.i. (%ID/g) | 24 hours p.i. (%ID/g) |
|---|---|---|
| Blood | 2.20 ± 0.52 | 0.03 ± 0.01 |
| Kidney | 113.3 ± 24.4 | 2.13 ± 1.36 |
| Tumor | 9.76 ± 2.65 | 3.17 ± 1.50 |
Modulation of Charge and Hydrophilicity for Optimized Preclinical Pharmacokinetics
Systematic investigations into the influence of net molecular charge on the biodistribution of radiometalated peptides have yielded clear trends. colab.wsnih.gov Using [68Ga]Ga-DOTA-TATE as a model system, researchers synthesized derivatives with net charges ranging from +2 to -2. nih.gov Dynamic PET imaging and ex vivo biodistribution in healthy mice revealed a strong correlation between positive charge and kidney retention. colab.wsnih.gov Compared to the neutral [68Ga]Ga-DOTA-TATE (~74 %ID/g), the +1 and +2 charged molecules showed dramatically increased renal uptake (~272 %ID/g and ~333 %ID/g, respectively). nih.gov Conversely, introducing a negative charge had a profound nephroprotective effect; the -1 and -2 charged derivatives exhibited significantly lower renal uptake (~15 %ID/g and 16 %ID/g, respectively) and demonstrated fast renal excretion. colab.wsnih.gov
Similarly, modulating the hydrophilicity/lipophilicity of the conjugate can shift the primary route of clearance. By varying the chemical properties of the linker, a set of DOTA-conjugated peptides were prepared with a range of lipophilicities. acs.org Studies showed that higher lipophilicity (higher log D7.4 values) was associated with decreased kidney uptake, a lower absorbed radiation dose to the kidneys, and consequently, reduced kidney toxicity in animal models. acs.org This suggests that increasing lipophilicity can shift clearance from a predominantly renal route to a hepatobiliary one, thereby sparing the kidneys. acs.org Therefore, the careful tuning of charge and hydrophilicity represents a key strategy for optimizing the pharmacokinetic profile of this compound conjugates for TRT.
Table 3: Influence of Net Charge on Renal Uptake of [68Ga]Ga-DOTA-TATE Derivatives in Mice
This table presents ex vivo biodistribution data showing the percentage of injected dose per gram (%ID/g) in the kidneys 2 hours post-injection for DOTA-TATE derivatives with varying net charges.
| Compound Net Charge | Kidney Uptake (%ID/g) |
|---|---|
| +2 | ~333 |
| +1 | ~272 |
| 0 (DOTA-TATE) | ~74 |
| -1 | ~15 |
| -2 | ~16 |
Advanced Research Topics and Future Perspectives of Lysine Dota Chemistry
Development of Novel Lysine-DOTA Architectures
The fundamental structure of this compound is being re-envisioned to create next-generation constructs with improved biological properties. Key areas of development include the incorporation of biodegradable elements and the assembly of multivalent scaffolds.
A significant challenge with macromolecular imaging agents is their potential for prolonged retention in the body, which can lead to toxicity concerns. To address this, researchers are designing biodegradable this compound derivatives that can be broken down into smaller, more easily excretable fragments.
One approach involves synthesizing macromolecular contrast agents using a (N6-lysyl)lysine DOTA monoamide monomer. rsc.org This monomer can be polymerized using a linker that is susceptible to cleavage by endogenous substances. For instance, a condensation polymerization with dithiobis(succinimidylpropionate) creates a structure with disulfide bonds. rsc.org These bonds can be degraded by endogenous thiols, leading to the breakdown of the macromolecule and facilitating efficient excretion of the smaller Gd³⁺-DOTA-containing fragments. rsc.org In vitro and in vivo studies of such constructs have demonstrated high stability and effective clearance after degradation. rsc.org
Another strategy employs self-immolative polymers. These polymers are designed to depolymerize completely from end-to-end after a specific trigger cleaves a single terminal cap. researchgate.net By adjusting the end-cap, the rate of this depolymerization can be controlled, allowing for a balance between a long circulation time for effective imaging and subsequent rapid clearance. researchgate.net
The principle of multivalency, where multiple copies of a targeting ligand are presented on a single scaffold, can significantly increase the binding avidity and affinity for receptors overexpressed on cancer cells. nih.govmdpi.com Lysine (B10760008), with its available amino groups, serves as an excellent branching point for creating such multivalent structures. nih.govmdpi.com
Researchers have developed modular scaffolds that utilize a lysine-based dialkyne residue. nih.gov This allows for the attachment of multiple Lys-Glu urea (B33335) moieties, which are known to target prostate-specific membrane antigen (PSMA), through click chemistry. A second lysine residue on the scaffold can then be used to conjugate a DOTA chelator for radiolabeling. nih.gov This modular approach enables the systematic creation of bivalent, tetravalent, and even octavalent compounds. nih.govmdpi.com
Synthetic peptide scaffolds, such as those with alternating lysine and alanine (B10760859) residues, provide another versatile platform. snmjournals.org These scaffolds can be used to either attach multiple copies of a targeting peptide to enhance receptor binding or to incorporate multiple DOTA chelates for signal amplification in imaging applications. snmjournals.org For example, a tetravalent c(RGDfK) glutamic scaffold has been developed for targeting αvβ3 integrin, which is prevalent in tumor neovasculature. snmjournals.org
Integration of this compound in Multimodal Preclinical Platforms
To gain a more comprehensive understanding of biological processes, this compound is being integrated into multimodal platforms that combine the strengths of different imaging techniques or merge diagnostics with therapy.
Hybrid imaging agents that combine a radionuclide (for PET or SPECT) with a fluorescent dye (for optical imaging) in a single molecule are gaining prominence. universiteitleiden.nlresearchgate.net This dual-modality approach merges the whole-body, quantitative capabilities of nuclear imaging with the high spatial resolution of optical imaging, which is particularly valuable for applications like image-guided surgery. researchgate.netsnmjournals.org
Lysine residues are frequently used as convenient conjugation points for both the DOTA chelator and the optical dye. snmjournals.orgmdpi.com For instance, a bombesin (B8815690) receptor antagonist was modified using the two amine groups of a lysine residue to conjugate both DOTA and the near-infrared fluorescent dye IRDye 650. snmjournals.org Similarly, PSMA-targeting hybrid tracers have been developed by incorporating a DOTA chelator and a cyanine-based dye. universiteitleiden.nl While the addition of a bulky dye can sometimes impact receptor binding affinity, these hybrid probes have successfully enabled both PET and fluorescence imaging of tumors in preclinical models. universiteitleiden.nlsnmjournals.org
The targeting capabilities of this compound conjugates are being leveraged to create sophisticated drug delivery systems. nih.gov By attaching a cytotoxic drug to a this compound-peptide conjugate, the therapeutic payload can be delivered specifically to cancer cells, potentially increasing efficacy while minimizing off-target toxicity. nih.govacs.org This concept is the foundation of peptide-drug conjugates (PDCs), which are analogous to antibody-drug conjugates (ADCs). nih.govacs.org
In these systems, the this compound component can serve a dual purpose. It acts as a diagnostic reporter for imaging and confirming target engagement, while the entire conjugate functions as a vehicle for the drug. acs.org Polymeric micelles formed from block copolymers like PEG-b-poly(L-lysine-DOTA) represent another advanced drug delivery strategy. researchgate.net These micelles can encapsulate drugs and, due to their size, accumulate in solid tumors through the enhanced permeability and retention (EPR) effect. researchgate.net The this compound component allows for MRI-based tracking of the micelle distribution and drug delivery. researchgate.net
Research Challenges and Opportunities in this compound Preclinical Translation
Despite the promising preclinical data, the translation of this compound based agents into clinical practice faces several hurdles. thno.org One major challenge is optimizing the pharmacokinetic properties of these agents. snmjournals.org The linker connecting the targeting moiety to the this compound can significantly influence biodistribution, internalization, and clearance rates. snmjournals.orgacs.org For instance, modifications to the linker region of PSMA inhibitors have been shown to be crucial for achieving high imaging contrasts and favorable therapeutic profiles. snmjournals.org
The choice of chelator itself, while DOTA is a gold standard, can also impact biodistribution. researchgate.net Furthermore, the complexation of certain radiometals with DOTA requires heating conditions that can be problematic when the chelator is pre-conjugated to sensitive biomolecules like antibodies. thno.org
Another challenge lies in the heterogeneity of drug-to-antibody ratios in conjugates prepared via lysine chemistry, which can lead to batch-to-batch variability. nih.govrsc.org However, this has also spurred the development of site-specific conjugation methods to produce more homogeneous products. nih.gov
Opportunities for future research include the development of novel chelators that offer milder labeling conditions and greater stability for a wider range of radiometals. thno.org There is also a significant opportunity in the systematic exploration of linker chemistry to fine-tune the in vivo behavior of this compound conjugates for specific applications. snmjournals.orgnih.gov Overcoming these challenges will be key to realizing the full clinical potential of this versatile molecular platform.
Addressing Conjugate Heterogeneity for Reproducible Preclinical Outcomes
The conjugation of DOTA to lysine residues on peptides and proteins, while a widely used strategy, can result in a heterogeneous mixture of products. tandfonline.commdpi.com This heterogeneity arises from the random attachment of DOTA to any of the available lysine residues and the N-terminus, leading to variations in the number and location of DOTA molecules per targeting molecule. mdpi.comrsc.org This variability, known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, can significantly impact the conjugate's properties and lead to irreproducible preclinical results. mdpi.com
The number of DOTA chelators conjugated to a targeting molecule can influence its pharmacokinetic profile. For instance, an increasing number of DOTA units on an anti-TEM-1 fusion protein antibody led to accelerated blood clearance and decreased tumor uptake. mdpi.com Conversely, in some cases, a higher number of chelators can be beneficial. To enhance the chelator-to-antibody ratio (CAR), a "DOTA bundle" approach has been developed, where multiple DOTA molecules are linked to a peptide core, which is then conjugated to the targeting protein. acs.orgnih.gov
To overcome the challenges of heterogeneity, site-specific conjugation methods are being actively explored. acs.orgnih.gov These techniques aim to attach DOTA to a specific, predetermined site on the targeting molecule, ensuring a homogenous product with a defined structure and predictable properties. acs.orgnih.govresearchgate.net One such method involves engineering a unique, highly reactive lysine residue on an antibody, allowing for targeted conjugation. acs.org Another approach utilizes enzymatic methods to attach DOTA-containing constructs to specific amino acid residues. mdpi.com By producing well-defined, homogenous this compound conjugates, researchers can expect more reliable and reproducible data from preclinical studies, facilitating a smoother transition to clinical applications. nih.gov
Table 1: Strategies to Address Conjugate Heterogeneity
| Strategy | Description | Key Findings/Advantages |
|---|---|---|
| Site-Specific Conjugation | Engineering a specific lysine or other amino acid residue for targeted DOTA attachment. acs.orgnih.gov | Produces a homogeneous product with a defined chelator-to-antibody ratio (CAR). acs.orgresearchgate.net Improves reproducibility of preclinical data. nih.gov Can optimize pharmacokinetic properties by controlling the conjugation site. nih.gov |
| Enzymatic Conjugation | Utilizes enzymes to attach DOTA constructs to specific sites on the protein. mdpi.com | Results in a single species of immunoconjugate with a precise and predictable CAR. mdpi.com |
| DOTA Bundle | Linking multiple DOTA molecules to a peptide core, which is then conjugated to the targeting molecule. acs.orgnih.gov | Increases the number of chelators per targeting molecule in a controlled manner. acs.orgnih.gov |
| Controlled Random Conjugation | Optimizing reaction conditions (e.g., temperature, pH, reagent ratios) to favor conjugation at specific lysine residues. acs.orgresearchgate.net | Can increase the reactivity of specific lysine residues over others, leading to a more defined product. acs.org |
Advanced Computational and Machine Learning Approaches for this compound Design
The design and optimization of this compound conjugates are increasingly benefiting from advanced computational and machine learning (ML) techniques. mdpi.comigi-global.com These approaches can accelerate the development process by predicting key molecular properties and refining conjugate structures for enhanced performance. igi-global.com
Machine learning algorithms are proving to be powerful tools for predicting the biodistribution and dosimetry of radiopharmaceuticals. nih.govresearchgate.net By training ML models on existing data from preclinical and clinical imaging studies, it is possible to predict the absorbed radiation doses in various organs for new this compound conjugates. mdpi.comnih.gov This predictive capability can help in the early stages of drug development to select candidates with favorable safety profiles. igi-global.com For example, deep learning models have been developed to predict absorbed doses in organs for patients undergoing therapy with ¹⁷⁷Lu-DOTATATE. mdpi.com Furthermore, AI can be used to generate delayed PET images from early scans, potentially reducing the number of imaging sessions required for dosimetry calculations. researchgate.net
Table 2: Computational and Machine Learning Applications in this compound Design
| Application | Technique | Purpose |
|---|---|---|
| Structural Stability Analysis | Density Functional Theory (DFT) | To calculate the binding energy of the radioisotope to the DOTA chelator and predict the stability of the complex. rsc.org |
| Molecular Design and Optimization | Molecular Modeling | To predict the impact of DOTA conjugation on the structure and function of the targeting molecule. snmjournals.org To aid in the design of novel chelators and linkers. unh.edu |
| Predictive Dosimetry | Machine Learning (ML) / Deep Learning (DL) | To predict the absorbed radiation doses in organs for new radiopharmaceuticals based on imaging data. mdpi.comnih.gov |
| Image Analysis and Generation | Artificial Intelligence (AI) / Deep Learning (DL) | To automate the analysis of preclinical imaging data and generate synthetic images to aid in dosimetry. mdpi.comresearchgate.net |
Expansion of Biological Target Repertoire for this compound Conjugates
While initially focused on somatostatin (B550006) receptors (SSTRs) for neuroendocrine tumors, the application of this compound conjugates is rapidly expanding to a broader range of biological targets. researchgate.netsemanticscholar.orgmdpi.com This expansion is driven by the need for targeted radiopharmaceuticals for a variety of diseases, particularly in oncology.
One area of significant interest is the development of this compound conjugates targeting receptors overexpressed in various cancers. For example, the prostate-specific membrane antigen (PSMA) is a well-established target for prostate cancer imaging and therapy, and numerous DOTA-conjugated PSMA inhibitors have been developed. nih.govnih.govresearchgate.net Similarly, fibroblast activation protein (FAP), which is overexpressed in the stroma of many epithelial cancers, has become an attractive target for FAP inhibitors conjugated to DOTA. frontiersin.org
Beyond cancer, researchers are exploring the use of this compound conjugates for imaging other biological processes. For instance, DOTA-conjugated peptides targeting µ-opioid receptors are being investigated for their potential in pain research and for imaging certain cancers. nih.gov Neuropeptide Y (NPY) receptors, which are involved in various physiological processes and are overexpressed in some tumors, are another emerging target. nih.gov Furthermore, bisphosphonates conjugated to DOTA via a lysine linker are being developed for targeting bone metastases. nih.gov This involves a dual-targeting strategy where the bisphosphonate targets the bone matrix and another component, like a PSMA inhibitor, targets the cancer cells. nih.gov
The versatility of the this compound platform allows for its adaptation to a wide array of targeting molecules, including peptides, antibodies, and small molecules, opening up new avenues for the development of novel diagnostic and therapeutic agents. nih.gov
Table 3: Emerging Biological Targets for this compound Conjugates
| Target | Disease/Application | Example Conjugate |
|---|---|---|
| Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | DOTA-conjugated PSMA inhibitors nih.govnih.govresearchgate.net |
| Fibroblast Activation Protein (FAP) | Various Cancers | DOTA-conjugated FAP inhibitors frontiersin.org |
| µ-Opioid Receptors | Pain, Cancer | [¹¹¹In]DOTA-conjugated tetrapeptides nih.gov |
| Neuropeptide Y (NPY) Receptors | Cancer | [Lys(DOTA)⁴]BVD15 nih.gov |
| Bone Metastases (Hydroxyapatite) | Cancer | DOTA-conjugated bisphosphonates nih.gov |
| Mesothelin | Various Cancers | ⁶⁸Ga-DOTA-A1K2 (single-domain antibody) nih.govresearchgate.net |
| CD33 | Leukemia | DOTA-conjugated anti-CD33 antibody acs.org |
| Folate Receptor | Various Cancers | ⁶⁸Ga-NOTA-folate conjugates iiarjournals.org |
Ethical Considerations in Animal Research Utilizing this compound Conjugates
Preclinical evaluation of this compound conjugates in animal models is a critical step in their development pipeline, providing essential data on their biodistribution, efficacy, and potential toxicity before they can be considered for human trials. nih.goviaea.org However, the use of animals in research carries significant ethical responsibilities. iaea.orgnih.govforskningsetikk.no
The guiding principles for the ethical use of animals in research are often summarized as the "3Rs": Replacement, Reduction, and Refinement . iaea.org
Replacement refers to the use of non-animal methods whenever possible. In the context of this compound research, this could involve extensive in vitro studies using cell cultures to assess binding affinity, internalization, and cytotoxicity before moving to animal models. iaea.org
Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. nih.goviaea.org This can be achieved through careful experimental design, including appropriate statistical power analysis, and by using advanced imaging techniques that allow for longitudinal studies in the same animal, thereby reducing the need for large cohorts.
Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. iaea.orgnih.gov This includes using appropriate anesthesia and analgesia during procedures, ensuring proper animal handling and housing, and choosing animal models that are most relevant to the human disease being studied to maximize the scientific value and translatability of the findings. nih.govresearchgate.net
Q & A
Q. What methodologies enable real-time tracking of this compound conjugates in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
